molecular formula C8H9BrN2O2 B2582649 2-Bromo-N-methoxy-N-methylisonicotinamide CAS No. 656257-69-1

2-Bromo-N-methoxy-N-methylisonicotinamide

Cat. No. B2582649
M. Wt: 245.076
InChI Key: OOGALSDKTFQSKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08044209B2

Procedure details

To a solution of 2-bromo-pyridine-4-carboxylic acid (11.83 g, 58.56 mmol) in DMSO (100 mL) are added HOBt (9.49 g, 70.30 mmol) and HBTU (26.70 g, 70.30 mmol). The mixture is stirred at room temperature for 20 min, then N,O-dimethylhydroxylamine HCl (6.28 g, 64.41 mmol) and diisopropylethylamine (22.72 g, 175.68 mmol) are added to the mixture. After stirring at room temperature for 3 h, the reaction mixture is diluted with water and extracted with EtOAc. The combined organic layers are washed with water, sat. NaHCO3, brine, dried over Na2SO4, filtered and concentrated down. The crude product is purified by flash chromatography on silica gel (EtOAc/Hexane: 10%˜40%) to give 2-Bromo-N-methoxy-N-methyl-isonicotinamide (12.4 g, 86%) as a white solid. M/Z=245.0
Quantity
11.83 g
Type
reactant
Reaction Step One
Name
Quantity
9.49 g
Type
reactant
Reaction Step One
Name
Quantity
26.7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.28 g
Type
reactant
Reaction Step Two
Quantity
22.72 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=O)[CH:5]=[CH:4][N:3]=1.C1C=CC2N(O)N=NC=2C=1.CN([C:24]([O:28][N:29]1N=NC2C=CC=C[C:30]1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.Cl.CNOC.C(N(C(C)C)CC)(C)C>CS(C)=O.O>[Br:1][C:2]1[CH:7]=[C:6]([CH:5]=[CH:4][N:3]=1)[C:8]([N:29]([O:28][CH3:24])[CH3:30])=[O:10] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
11.83 g
Type
reactant
Smiles
BrC1=NC=CC(=C1)C(=O)O
Name
Quantity
9.49 g
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
26.7 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
6.28 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
22.72 g
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at room temperature for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers are washed with water, sat. NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated down
CUSTOM
Type
CUSTOM
Details
The crude product is purified by flash chromatography on silica gel (EtOAc/Hexane: 10%˜40%)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C=C(C(=O)N(C)OC)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.